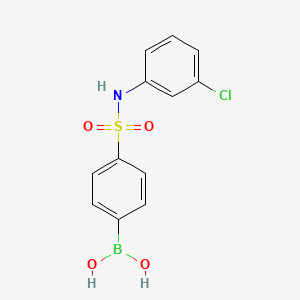

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMJCHDJLPORGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674313 | |

| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-69-0 | |

| Record name | B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid: A Technical Guide for Drug Development Professionals

An in-depth technical guide or whitepaper on the core.

Executive Summary: 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a substituted sulfonamide group, a common pharmacophore. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate. We will delve into the causality behind experimental choices, from reaction setup to advanced purification strategies, ensuring a robust and reproducible protocol for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Properties

This compound is a specialized chemical intermediate. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | [1] |

| CAS Number | 957062-69-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BClNO₄S | [1][2] |

| Molecular Weight | 311.6 g/mol | [1] |

Scientific Significance and Applications

The utility of this molecule stems from its dual functionality. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This allows for the facile introduction of the entire sulfamoylphenyl moiety into complex molecular architectures.

Simultaneously, the N-aryl sulfonamide fragment is a privileged scaffold in drug design, appearing in numerous antibacterial, diuretic, and anticancer agents. The presence of the 3-chloro substituent provides a specific electronic and steric profile that can be crucial for modulating target binding affinity. Therefore, this compound serves as a critical starting material for synthesizing novel pharmaceutical candidates and advanced organic materials.

Overview of the Synthetic Strategy

The most efficient and logical approach to synthesizing the target compound is through the formation of the sulfonamide bond. This strategy involves the reaction of a commercially available aminophenylboronic acid with a substituted benzenesulfonyl chloride. This route is advantageous due to the high reactivity of the sulfonyl chloride group towards the amino group and the ready availability of the starting materials.

Caption: High-level workflow for the synthesis of the target compound.

Synthetic Pathway and Mechanism

Proposed Reaction Scheme

The core of the synthesis is the nucleophilic substitution reaction between 4-aminophenylboronic acid and 3-chlorobenzenesulfonyl chloride, mediated by a non-nucleophilic base such as pyridine or triethylamine.

(Self-generated image of the chemical reaction)

Reaction: 4-Aminophenylboronic acid + 3-Chlorobenzenesulfonyl chloride → this compound

Mechanistic Causality

The reaction proceeds via a classical sulfonamide formation mechanism. The nitrogen atom of the amino group on 4-aminophenylboronic acid acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 3-chlorobenzenesulfonyl chloride. The sulfonyl chloride is an excellent leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Pyridine is often chosen as it can serve as both the base and the solvent.

Detailed Experimental Protocol

Materials and Reagents

Proper reagent handling is critical. Sulfonyl chlorides are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[5]

| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Properties |

| 4-Aminophenylboronic acid | 22237-13-4 | 136.94 | ~170 (dec.) | Solid |

| 3-Chlorobenzenesulfonyl chloride | 2888-06-4 | 211.07 | 102-104°C/1 mmHg (b.p.) | Liquid, moisture-sensitive, corrosive[5] |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | -42 | Liquid, hygroscopic |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | -96.7 | Volatile solvent |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | N/A | Corrosive |

| Ethyl Acetate | 141-78-6 | 88.11 | -83.6 | Flammable solvent |

| Brine (Saturated NaCl aq.) | N/A | N/A | N/A | Aqueous solution |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenylboronic acid (5.0 g, 36.5 mmol, 1.0 equiv).

-

Solvent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

-

Scientist's Note: Using pyridine as both solvent and base simplifies the reaction setup. Cooling to 0 °C helps to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

-

Reagent Addition: While stirring vigorously at 0 °C, add 3-chlorobenzenesulfonyl chloride (8.5 g, 40.2 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure complete conversion.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid) to observe the disappearance of the starting amine.

Work-up and Initial Isolation

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (200 mL). This will neutralize the excess pyridine and precipitate the crude product.

-

Filtration: Stir the acidic mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove residual pyridinium salts, followed by a small amount of cold diethyl ether (2 x 20 mL) to aid in drying.

-

Drying: Dry the crude solid under high vacuum to obtain the crude this compound.

Purification of the Final Product

The Challenge of Purifying Boronic Acids

Arylboronic acids present unique purification challenges. They are known to adhere strongly to silica gel, making column chromatography often inefficient and leading to low recovery.[6][7] Furthermore, they can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can complicate analysis and subsequent reactions.

Recommended Purification: Acid-Base Extraction

A highly effective method for purifying boronic acids, especially those with acidic or basic handles, is through selective extraction. A patented process describes purifying boronic acids by forming a salt with a base, washing away neutral impurities, and then re-acidifying to precipitate the pure product.[8]

Caption: Purification workflow using acid-base extraction.

Protocol:

-

Dissolve the crude product in ethyl acetate (approx. 20 mL per gram of crude).

-

Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (3 x volume of organic layer). The target compound will deprotonate and move into the aqueous layer as its sodium salt.

-

Combine the aqueous layers, cool in an ice bath, and slowly acidify by adding 2M HCl (aq) with stirring until the pH is approximately 2.

-

A white precipitate of the pure boronic acid will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Characterization and Quality Control

Analytical Techniques

Full characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic techniques should be employed.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are critical for structural elucidation.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (N-H, S=O, B-O).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Expected Spectroscopic Data

While experimental data should always be acquired, the following table outlines the expected signals based on known chemical shift ranges for similar structures.[9][10]

| Technique | Expected Signals | Interpretation |

| ¹H NMR | δ 10.0-11.0 (s, 1H), δ 8.2 (s, 2H), δ 7.2-7.9 (m, 8H) | SO₂NH, B(OH)₂, Aromatic protons |

| ¹³C NMR | δ 120-145 | Aromatic carbons |

| ¹¹B NMR | δ 25-35 | Signal characteristic of an arylboronic acid |

| IR (cm⁻¹) | 3400-3200 (B-OH), 3300 (N-H), 1350 & 1160 (S=O) | Key functional group stretches |

| MS (ESI-) | m/z ≈ 310 [M-H]⁻ | Molecular ion peak |

Safety Considerations

-

3-Chlorobenzenesulfonyl chloride: This reagent is corrosive and reacts with water to release HCl gas.[5] Always handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.

-

Pyridine: Flammable liquid with a strong, unpleasant odor. Work in a well-ventilated area.

-

Acids and Bases: Handle concentrated acids and bases with care, as they are corrosive.

Conclusion

The synthesis of this compound can be reliably achieved through the base-mediated sulfonylation of 4-aminophenylboronic acid. The primary challenges lie not in the bond-forming reaction itself, but in the subsequent purification of the boronic acid product. By avoiding standard silica gel chromatography and employing a targeted acid-base extraction strategy, high purity material can be obtained efficiently. This robust protocol provides a clear and scalable pathway for producing this valuable intermediate, enabling further research and development in the pharmaceutical and materials science sectors.

References

- 1. This compound | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. 3-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (CAS 957062-69-0): A Putative Ligand for PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Role of VHL Ligands

The landscape of modern therapeutics is rapidly evolving, moving beyond simple inhibition to sophisticated modulation of cellular processes. A paradigm-shifting strategy that has garnered immense interest is Targeted Protein Degradation (TPD), primarily driven by the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3]

At the heart of this technology lies the crucial interaction between the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase has emerged as a workhorse in PROTAC development due to its well-characterized structure and broad tissue expression.[3] Small molecules that can effectively recruit VHL are therefore of paramount importance. This guide focuses on 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid , a compound whose structure suggests its potential as a VHL ligand, a critical component in the design of novel PROTAC degraders. While specific literature detailing the biological activity of this exact molecule is not publicly available, its structural motifs are characteristic of known VHL binders. This document will, therefore, provide a comprehensive overview of its chemical properties, its putative mechanism of action based on related compounds, and detailed, field-proven experimental protocols for its characterization and application in a PROTAC workflow.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and chemical biology.

| Property | Value | Source |

| CAS Number | 957062-69-0 | [4] |

| Molecular Formula | C₁₂H₁₁BClNO₄S | [4] |

| Molecular Weight | 311.6 g/mol | [4] |

| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | [4] |

| Synonyms | (4-(N-(3-Chlorophenyl)sulfamoyl)phenyl)boronic acid, 3-Chlorophenyl 4-boronobenzenesulfonamide | [4] |

Putative Mechanism of Action: Hijacking the VHL E3 Ligase

Based on its structural similarity to known VHL ligands, this compound is hypothesized to function as the VHL-recruiting element within a PROTAC. The general mechanism of a VHL-based PROTAC is a catalytic cycle that leads to the degradation of the target protein.

Figure 1: The catalytic cycle of a VHL-based PROTAC.

The sulfonamide and boronic acid moieties of this compound are likely key to its interaction with the VHL protein, mimicking the binding of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[1] Once incorporated into a PROTAC, this ligand would facilitate the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.[1]

Experimental Protocols: A Practical Guide

The following protocols are generalized, best-practice methodologies for the synthesis, characterization, and evaluation of a putative VHL ligand like this compound and its subsequent use in a PROTAC.

Synthesis and Characterization

Step-by-Step Synthesis (Hypothetical Route):

-

Starting Materials: 4-Aminophenylboronic acid and 3-chlorobenzenesulfonyl chloride.

-

Protection: The amino group of 4-aminophenylboronic acid would likely require protection (e.g., as a Boc-carbamate) to prevent side reactions.

-

Sulfonylation: The protected aminophenylboronic acid would then be reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane.

-

Deprotection: The protecting group would then be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

-

Purification: The crude product would be purified by techniques such as column chromatography or recrystallization.[5]

-

Characterization: The identity and purity of the final compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Biochemical Assays for VHL Binding

To validate that this compound indeed binds to VHL, several biophysical and biochemical assays can be employed.

a) Fluorescence Polarization (FP) Assay:

This competitive binding assay is a robust method to determine the binding affinity (Kᵢ) of a ligand for its target protein.

Step-by-Step Protocol:

-

Reagents:

-

Recombinant VHL/Elongin B/Elongin C (VCB) complex.

-

A fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

This compound.

-

-

Procedure:

-

A fixed concentration of the VCB complex and the FAM-HIF-1α peptide are incubated to form a complex with high fluorescence polarization.

-

Serial dilutions of the test compound are added to the complex.

-

If the compound binds to VHL, it will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

-

The data is plotted as fluorescence polarization versus compound concentration, and the IC₅₀ is determined. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

-

b) Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).

Step-by-Step Protocol:

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation:

-

The VCB complex is placed in the sample cell.

-

The test compound is loaded into the injection syringe.

-

Both are in the same buffer, which has been thoroughly degassed.

-

-

Procedure:

-

Small aliquots of the compound are injected into the sample cell containing the VCB complex.

-

The heat released or absorbed upon binding is measured.

-

The data is fitted to a binding model to determine the thermodynamic parameters.

-

Figure 2: A typical workflow for the evaluation of a novel VHL ligand and its corresponding PROTAC.

PROTAC Synthesis and Cellular Evaluation

Once VHL binding is confirmed, this compound can be incorporated into a PROTAC. This involves linking it to a ligand for a specific protein of interest via a chemical linker.

a) PROTAC Synthesis:

The synthesis of a PROTAC is a multi-step process that requires careful planning of the linker chemistry. The boronic acid moiety itself can be a point of attachment, or other functional groups can be introduced into the molecule.

b) Cellular Assays for Protein Degradation:

The efficacy of the resulting PROTAC is assessed in cultured cells.

Western Blotting:

This is the most common method to visualize and quantify the degradation of the target protein.

Step-by-Step Protocol:

-

Cell Culture: A cell line that expresses the target protein is cultured.

-

Treatment: The cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

-

Lysis: The cells are lysed to release the proteins.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified. A loading control (e.g., GAPDH or β-actin) is used to normalize the data.

-

Data Analysis: The level of protein degradation is determined relative to a vehicle-treated control. This allows for the calculation of the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Global Proteomics:

To assess the selectivity of the PROTAC, mass spectrometry-based global proteomics can be performed. This allows for the unbiased quantification of thousands of proteins in the cell, revealing any off-target degradation effects.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel VHL-based PROTACs. Its chemical structure aligns with known pharmacophores for VHL binding, making it a valuable tool for researchers in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and implementation in a PROTAC discovery workflow. Future studies should focus on the definitive biological characterization of this specific molecule to unlock its full potential in the development of next-generation therapeutics. The continued exploration of novel E3 ligase ligands is crucial for expanding the scope and refining the selectivity of TPD, and molecules like this compound are at the forefront of this exciting endeavor.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the Structure Elucidation of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity in the structure compromises the integrity of subsequent biological, toxicological, and pharmacological data. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (C₁₂H₁₁BClNO₄S, Molecular Weight: 311.6 g/mol ).[1] We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of orthogonal analytical methods. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, adhering to the rigorous standards expected in the scientific community.

The Strategic Imperative: An Integrated Analytical Workflow

The target molecule, this compound, is a multi-functional compound featuring a phenylboronic acid moiety, an aromatic sulfonamide linkage, and a chlorinated phenyl ring. A robust elucidation strategy must independently and collectively verify each of these structural features. Our approach is predicated on a logical progression from foundational data to definitive confirmation, where each step informs the next and provides a layer of validation. This workflow is not merely a sequence of experiments but an intellectual framework for solving a structural puzzle.

Figure 1: A strategic workflow for comprehensive structure elucidation.

Phase 1: Molecular Formula and Purity

Before intricate spectroscopic analysis, we must confirm the compound's molecular formula and assess its purity. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase.

Causality Behind Experimental Choice

We select HRMS (e.g., Q-TOF or Orbitrap) over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for distinguishing between elemental compositions that may have the same nominal mass but different exact masses, thereby providing strong evidence for a specific molecular formula. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar, thermally labile molecules like sulfonamides, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent such as HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Q-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.

-

Data Acquisition: Perform a full scan analysis over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

Expected Data and Interpretation

The primary goal is to observe an ion whose measured exact mass corresponds to the calculated exact mass of the target molecule.

| Parameter | Expected Value | Rationale & Key Confirmation |

| Calculated Exact Mass | 311.01903 Da[1] | For the molecular formula C₁₂H₁₁B³⁵Cl¹⁴N¹⁶O₄³²S |

| Observed [M+H]⁺ Ion | ~312.0263 m/z | Protonated molecule. |

| Observed [M-H]⁻ Ion | ~310.0117 m/z | Deprotonated molecule. |

| Isotopic Pattern | A+2 peak at ~33% intensity of A | This is the unambiguous signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1). |

| MS/MS Fragmentation | Loss of SO₂ (-64 Da) | A characteristic fragmentation pathway for aromatic sulfonamides.[2] |

Phase 2: Unveiling the Molecular Architecture

With the molecular formula confirmed, the next phase focuses on piecing together the atomic connectivity using spectroscopy. FTIR provides a rapid survey of functional groups, while NMR spectroscopy delivers the detailed atomic map.

Functional Group Identification: FTIR Spectroscopy

FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups whose vibrations correspond to specific infrared absorption frequencies.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

The FTIR spectrum serves as a qualitative fingerprint, confirming the presence of the core structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ | Confirms the presence of the boronic acid hydroxyls.[4] |

| ~3250 (sharp/medium) | N-H stretch | Sulfonamide, R-NH-SO₂ | Verifies the secondary sulfonamide linkage. |

| 1370 - 1330 (strong) | Asymmetric S=O stretch | Sulfonyl, -SO₂- | Confirms the sulfonyl group. |

| 1180 - 1160 (strong) | Symmetric S=O stretch | Sulfonyl, -SO₂- | Confirms the sulfonyl group. |

| ~1400 (strong) | B-O stretch | Boronic acid, B-O | A key indicator of the boronic acid moiety.[4][5] |

| 800 - 600 (medium) | C-Cl stretch | Aryl chloride | Indicates the presence of the chloro-substituent. |

Atomic Connectivity Mapping: Multinuclear NMR Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in solution. A suite of 1D and 2D experiments is required for an unambiguous assignment.

-

¹H and ¹³C NMR are standard for mapping the organic backbone.

-

¹¹B NMR is specifically chosen because it is highly sensitive to the chemical environment of the boron atom, providing direct evidence of the boronic acid group. It is a convenient tool for monitoring the sp²-hybridized boron.[6][7][8]

-

2D NMR (COSY, HSQC) experiments are essential to resolve ambiguities. COSY identifies proton-proton coupling networks within each aromatic ring, while HSQC correlates each proton with its directly attached carbon atom, confirming assignments.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and is less likely to exchange with the labile N-H and O-H protons, allowing for their observation.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

-

Experiments: Acquire ¹H, ¹³C, ¹¹B, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra. A D₂O exchange experiment can be performed to confirm the labile N-H and O-H protons.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment & Significance |

| ¹H | ~10.5 (variable) | Broad singlet | Sulfonamide N-H proton. Disappears upon D₂O exchange. |

| ¹H | ~8.0 (variable) | Broad singlet | Boronic acid O-H protons (2H). Disappears upon D₂O exchange. |

| ¹H | ~7.8 - 8.0 | Doublet | Protons on the phenylboronic acid ring, ortho to the boronic acid group. |

| ¹H | ~7.6 - 7.8 | Doublet | Protons on the phenylboronic acid ring, ortho to the sulfamoyl group. |

| ¹H | ~7.2 - 7.5 | Multiplets | Protons on the 3-chlorophenyl ring. The specific pattern will confirm the 1,3-substitution. |

| ¹³C | ~120 - 145 | - | 10 distinct aromatic carbon signals are expected (two carbons on the phenylboronic acid ring are equivalent by symmetry). |

| ¹¹B | ~19 - 30 | Broad singlet | Characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[6][8] |

Phase 3: The Definitive Proof - X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional picture of the molecule in the solid state, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions.[9][10]

Causality Behind Experimental Choice

X-ray crystallography is the gold standard for structure determination.[9] It moves beyond inferring connectivity from spectroscopic data to directly observing the positions of atoms in space. A successful crystal structure analysis leaves no room for doubt regarding the isomeric form or overall constitution of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step): The primary challenge is growing a single, diffraction-quality crystal. This is often an empirical process. A common method is slow evaporation:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.

-

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved (using direct methods or other techniques) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.

Expected Outcome

The successful completion of an X-ray crystallographic study will yield a detailed molecular structure, confirming:

-

The para-substitution on the phenylboronic acid ring.

-

The meta-substitution of the chlorine atom on the second phenyl ring.

-

Precise bond lengths and angles for the sulfonamide linkage and the boronic acid group.

-

The intermolecular hydrogen bonding network in the solid state, likely involving the boronic acid hydroxyls and the sulfonamide group.

Conclusion: A Self-Validating System for Structural Integrity

Figure 2: Convergence of evidence leading to the validated structure.

This comprehensive approach ensures that the assigned structure is accurate and reliable, providing a solid foundation for any subsequent research or development activities. Adherence to such rigorous validation protocols is essential for maintaining the highest standards of scientific integrity.[11][12]

References

- 1. This compound | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iupac.org [iupac.org]

- 12. publications.iupac.org [publications.iupac.org]

Biological activity of sulfamoyl phenylboronic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Sulfamoyl Phenylboronic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The intersection of boron chemistry and medicinal science has yielded compounds of significant therapeutic interest, most notably the proteasome inhibitor bortezomib. Within this landscape, phenylboronic acids (PBAs) represent a versatile scaffold for inhibitor design. The unique ability of the boron atom to reversibly form a stable tetrahedral complex with nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, underpins their primary mechanism of action.[1][2]

This guide focuses on a specific, highly promising subclass: sulfamoyl phenylboronic acid derivatives . The incorporation of the sulfamoyl group (—SO₂NHR) is not a trivial substitution. As a potent electron-withdrawing group, it fundamentally alters the electronic properties of the phenylboronic acid scaffold. This modification significantly lowers the pKa of the boronic acid, a critical parameter that dictates its ionization state and, consequently, its binding affinity at physiological pH.[3] By enhancing the Lewis acidity of the boron atom, the sulfamoyl moiety potentiates the interaction with biological targets, leading to a diverse and compelling range of biological activities.

This document provides an in-depth exploration of these activities, grounded in mechanistic principles and supported by field-proven experimental methodologies. We will delve into their roles as enzyme inhibitors, antiviral agents, and anticancer therapeutics, elucidating the structure-activity relationships (SAR) that drive their potency and selectivity.

Core Physicochemical Principles & Mechanism of Action

The biological efficacy of sulfamoyl phenylboronic acid derivatives is intrinsically linked to the chemistry of the boronic acid group, which is modulated by the appended sulfamoyl moiety.

The Role of the Sulfamoyl Group in pKa Modulation

A typical phenylboronic acid has a pKa of approximately 8.8.[3] At physiological pH (~7.4), it exists predominantly in its neutral, trigonal planar form, which is less reactive towards nucleophilic attack. The introduction of a strong electron-withdrawing group, such as a sulfonyl or sulfonamide group, substantially lowers the boronic acid's pKa. For instance, 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenylsulfonyl)phenylboronic acid exhibit pKa values of 7.4 and 7.1, respectively.[3]

This pKa shift is fundamentally important. A lower pKa means that at physiological pH, a greater population of the molecule exists in the more reactive, negatively charged tetrahedral boronate form. This enhances its ability to act as a transition-state analog, particularly for serine hydrolases.[1][4]

Mechanism of Serine Hydrolase Inhibition

The primary mechanism of action for many biologically active boronic acids is the competitive, reversible inhibition of serine hydrolases (e.g., proteases, β-lactamases). The boron atom forms a dative covalent bond with the catalytic serine's hydroxyl group (Ser-Oγ), mimicking the tetrahedral high-energy intermediate of the natural enzymatic reaction.[1] The stability of this adduct is further enhanced by hydrogen bonds between the boronate hydroxyls and backbone amides in the enzyme's "oxyanion hole".[1]

Figure 1: General mechanism of serine hydrolase inhibition.

Key Biological Activities

The unique properties of the sulfamoyl phenylboronic acid scaffold have been leveraged to develop inhibitors and modulators for a wide range of biological targets.

Enzyme Inhibition

2.1.1 β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics is a critical global health threat, primarily driven by the production of β-lactamase enzymes. Phenylboronic acids act as non-β-lactam inhibitors that can restore the efficacy of these antibiotics.[1][5] They function as transition-state analogs, forming a reversible adduct with the catalytic serine residue (e.g., Ser64 in AmpC) in the β-lactamase active site.[1] This prevents the hydrolysis of the antibiotic.

Studies have shown that sulfamoyl and other phenylboronic acid derivatives can act as low nanomolar inhibitors of Class C β-lactamases like AmpC and Class A carbapenemases like KPC-2.[1][5] The introduction of polar groups, such as carboxylates, has been shown to improve both affinity and pharmacokinetic properties like solubility.[1]

| Derivative Class | Target Enzyme | Kᵢ (nM) | Synergy with | Reference |

| Aryl-boronic acid (Lead 1) | AmpC β-lactamase | 83 | Meropenem | [1] |

| 4-carboxy-analog (Compound 11) | AmpC β-lactamase | 26 | Meropenem | [1] |

| Phenylboronic Acid Derivatives | KPC-2, GES-5 | Low µM | Meropenem | [5] |

Table 1: Inhibition constants (Kᵢ) and synergistic activity of representative phenylboronic acid derivatives against β-lactamases.

2.1.2 Other Enzyme Targets

The inhibitory activity of this class extends beyond β-lactamases:

-

Chymotrypsin: N-substituted sulfamoylacetamides have demonstrated moderate inhibitory activity against α-Chymotrypsin, a model serine protease.[6]

-

Carbonic Anhydrases (CAs): Sulfamoylphenyl pyrazole derivatives have shown potent inhibition of CAs, with IC₅₀ values in the nanomolar range, comparable to the clinical inhibitor Acetazolamide (AAZ). This activity is crucial for developing anticancer agents, as CAs are often overexpressed in tumors.[7]

-

NTPDases: Sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological processes like thrombosis and cancer. The most potent derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), selectively blocked h-NTPDase8 with an IC₅₀ of 0.28 µM.[8]

Antiviral Activity: HBV Capsid Assembly Modulation

A novel application for these derivatives is in the treatment of Hepatitis B Virus (HBV). They have been designed as Capsid Assembly Modulators (CAMs), a class of antiviral agents that disrupt the viral life cycle.[9] Based on the structure of a lead CAM (NVR 3-778), researchers introduced phenylboronic acid groups into the solvent-exposed region of the molecule. This led to the discovery of compound 7b , a phenylboronic acid-bearing derivative with an anti-HBV activity (EC₅₀ = 0.83 µM) comparable to the parent compound (EC₅₀ = 0.73 µM) but with significantly improved water solubility (328.8 µg/mL vs. 35.8 µg/mL).[9] This demonstrates the utility of the boronic acid moiety in enhancing critical drug-like properties without sacrificing potency.

Anticancer Activity

Sulfamoyl phenylboronic acid derivatives have shown promise as anticancer agents through multiple mechanisms.

-

In Vitro Cytotoxicity: Iodinated derivatives like 3-(4-iodobenzenesulfonamido)phenylboronic acid have been shown to concentrate preferentially in human colon carcinoma (HT-29) and pancreatic cancer (PaCa-2) cells.[10] Phenylboronic acid itself has demonstrated dose-dependent cytotoxic effects against mouse mammary adenocarcinoma (4T1) and squamous cell carcinoma (SCCVII) cell lines.[11][12]

-

In Vivo Efficacy: In mouse xenograft models, phenylboronic acid administered intraperitoneally slowed the growth of both 4T1 and SCCVII tumors compared to controls.[11][12]

-

Carbonic Anhydrase Inhibition: As mentioned, derivatives that inhibit carbonic anhydrases, which are crucial for tumor survival in hypoxic environments, represent a key anticancer strategy.[7]

| Compound | Cell Line | IC₅₀ (µM) | Condition | Reference |

| Compound 5b | MCF-7 (Breast) | 5.21 | Normoxic | [7] |

| Doxorubicin (Control) | MCF-7 (Breast) | 11.58 | Normoxic | [7] |

| Compound 5b | MCF-7 (Breast) | 3.50 | Hypoxic | [7] |

| Doxorubicin (Control) | MCF-7 (Breast) | 2.72 | Hypoxic | [7] |

Table 2: In vitro anticancer activity of a sulfamoylphenyl pyrazole derivative compared to doxorubicin.

Antifungal Activity

In the agricultural sector, phenylboronic acid derivatives have been explored as novel fungicides. A study screening 82 derivatives against six plant pathogens found several compounds with potent activity (EC₅₀ < 10 µg/mL).[13] Notably, compound A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) was more effective against Botrytis cinerea (EC₅₀ = 0.39 µg/mL) than the commercial fungicide boscalid (EC₅₀ = 0.55 µg/mL). Mechanistic studies revealed that A49 inhibits spore germination, disrupts cell membrane integrity, and induces the accumulation of reactive oxygen species (ROS).[13]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the sulfamoyl phenylboronic acid scaffold has provided key insights into the structural requirements for biological activity. The structure can be deconstructed into several key sites for modification, as shown below.[14]

Figure 2: Key sites for Structure-Activity Relationship (SAR) analysis.

-

Site D (Central Ring): The substitution pattern on the central phenyl ring is critical. The relative positions of the boronic acid, sulfamoyl group, and linker to other pharmacophores dictate geometry and binding. Electron-withdrawing groups on this ring lower the boronic acid pKa, generally enhancing activity.[3]

-

Site E & F (Sulfonamide Group): Modifications to the amine of the sulfonamide (Site F) can significantly impact solubility, cell permeability, and interactions with secondary binding pockets. For instance, substituting with alkyl or aryl groups can tune lipophilicity.[15]

-

General Observations: Across different studies, it is clear that potent activity relies on a balance between the electronic effects that activate the boronic acid and the steric/physicochemical properties of substituents that govern target engagement and drug-like properties. For example, in HBV CAMs, adding the boronic acid improved solubility, while in β-lactamase inhibitors, adding a carboxyl group improved binding affinity.[1][9]

Experimental Protocols & Methodologies

The evaluation of sulfamoyl phenylboronic acid derivatives requires a suite of robust and validated assays. Below are representative protocols grounded in published methodologies.

Protocol: In Vitro β-Lactamase Inhibition Assay

This protocol is designed to determine the IC₅₀ of a test compound against a Class C β-lactamase like AmpC, using a chromogenic cephalosporin substrate.

Principle: The β-lactamase enzyme hydrolyzes the β-lactam ring of the substrate (e.g., nitrocefin), causing a color change that can be measured spectrophotometrically. An inhibitor will slow this reaction rate.

Materials:

-

Purified AmpC β-lactamase

-

Test Compounds (dissolved in DMSO)

-

Nitrocefin (substrate stock in DMSO)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

-

96-well microtiter plates (UV-transparent)

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting range is 10 mM down to low nM. Then, create intermediate dilutions in Assay Buffer.

-

Assay Plate Setup:

-

To each well, add 80 µL of Assay Buffer.

-

Add 10 µL of the diluted test compound (or DMSO for control wells).

-

Add 5 µL of a pre-determined concentration of AmpC enzyme solution (final concentration ~1-5 nM).

-

Mix and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Add 5 µL of nitrocefin solution (final concentration ~100 µM) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 486 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the % activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vitro Anticancer Cytotoxicity Assay (Crystal Violet Staining)

This protocol assesses the ability of a test compound to inhibit cancer cell proliferation.[11]

Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained after washing is proportional to the number of viable, attached cells.

Materials:

-

Cancer cell line (e.g., 4T1, MCF-7)

-

Complete culture medium (e.g., RPMI 1640 + 10% FCS)

-

Test Compounds (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution: 3% Formalin in PBS

-

Staining Solution: 0.1% Crystal Violet in water

-

Destaining Solution: 10% Acetic Acid

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells in 250 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. Ensure the final DMSO concentration is ≤ 0.5%.

-

Remove the old medium from the cells and replace it with 250 µL of the medium containing the test compound (or vehicle control).

-

Incubate for an additional 24-48 hours.

-

-

Fixation and Staining:

-

Carefully aspirate the medium from all wells.

-

Gently wash the cells once with PBS.

-

Add 100 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.

-

Wash the plates extensively with deionized water and allow them to air dry completely.

-

Add 100 µL of Staining Solution to each well and incubate for 20 minutes.

-

-

Destaining and Measurement:

-

Wash the plates again with deionized water until the water runs clear and allow them to air dry.

-

Add 100 µL of Destaining Solution to each well to solubilize the dye.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Normalize the data to the vehicle control (100% viability).

-

Plot % viability against the logarithm of compound concentration to determine the IC₅₀.

-

Figure 3: Workflow for the in vitro cytotoxicity assay.

Conclusion and Future Outlook

Sulfamoyl phenylboronic acid derivatives constitute a chemically versatile and biologically potent class of compounds. Their efficacy is rooted in a clear physicochemical rationale: the modulation of the boronic acid's pKa by the electron-withdrawing sulfamoyl group, which enhances interaction with key biological targets at physiological pH. This has enabled the development of promising candidates in diverse therapeutic areas, including infectious diseases and oncology.

The structure-activity relationships explored to date reveal a delicate interplay between electronic activation, steric fit, and drug-like properties. Future research should focus on:

-

Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific enzyme isoforms or viral proteins to minimize off-target effects.

-

Optimizing Pharmacokinetics: While the boronic acid moiety has been shown to improve solubility in some cases, further work is needed to enhance oral bioavailability and metabolic stability for systemic applications.

-

Exploring New Targets: The fundamental mechanism of interacting with serine hydrolases and diols suggests that this scaffold could be applied to other target classes, such as sugar-binding proteins or other enzyme families.

By integrating rational design with robust biological evaluation, the full therapeutic potential of sulfamoyl phenylboronic acid derivatives can be realized, paving the way for a new generation of targeted medicines.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acu.edu.in [acu.edu.in]

Physical and chemical properties of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic Acid

Introduction: Bridging Medicinal Chemistry and Material Science

In the landscape of modern chemical research, few functional groups offer the versatility and potential of the boronic acid moiety. Its unique ability to undergo reversible covalent bonding with diols, coupled with its pivotal role in palladium-catalyzed cross-coupling reactions, has positioned arylboronic acids as indispensable tools for researchers in drug discovery, diagnostics, and materials science.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound .

The presence of three key functional domains—the reactive boronic acid, the electron-withdrawing sulfonamide linker, and the halogenated aromatic ring—imparts a unique combination of properties to this molecule. The sulfonamide group, in particular, is known to significantly modulate the electronic character of the phenylboronic acid, thereby influencing its acidity (pKa) and reactivity.[3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offers detailed protocols for its characterization, and explores its potential applications, grounding all claims in established chemical principles and authoritative references.

Physicochemical and Structural Characteristics

The fundamental physical and structural properties of a compound are the bedrock upon which its applications are built. While extensive experimental data for this specific molecule is not widely published, we can assemble a detailed profile from publicly available data and by drawing logical comparisons with structurally related analogues.[4][5]

| Property | Value / Description | Source(s) / Rationale |

| CAS Number | 957062-69-0 | [4][5] |

| Molecular Formula | C₁₂H₁₁BClNO₄S | [4][5] |

| Molecular Weight | 311.54 g/mol | [4][5] |

| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | [4] |

| Appearance | Predicted to be a white to off-white crystalline powder. | Based on the typical appearance of related arylboronic acids such as 4-chlorophenylboronic acid.[6] |

| Melting Point | Estimated: ~240-250 °C | No experimental data found. This estimation is based on the melting point of the closely related analogue, 4-(N-(3-chloropropyl)sulfamoyl)phenylboronic acid (243-245 °C).[7] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol; sparingly soluble in water. | Phenylboronic acids generally exhibit high solubility in polar organic solvents and low solubility in water (e.g., phenylboronic acid: ~1.9 g/100g H₂O).[6][8][9] |

| pKa (Boronic Acid) | Estimated: ~7.2 - 7.6 | The presence of the strongly electron-withdrawing sulfamoyl group is expected to significantly lower the pKa from that of unsubstituted phenylboronic acid (pKa ≈ 8.8). This estimate is based on studies of similar sulfamoyl-substituted phenylboronic acids, which have measured pKa values around 7.4.[3][10] |

Core Chemical Principles: Acidity, Reactivity, and Stability

Acidity and Diol Binding: The Sulfonamide Influence

The primary determinant of a boronic acid's utility in biological sensing and self-healing materials is its pKa. The boronic acid moiety (B(OH)₂) is a Lewis acid that exists in equilibrium with its trigonal planar, uncharged form and a more nucleophilic, tetracoordinate boronate species (B(OH)₃⁻). It is the anionic boronate form that demonstrates high affinity for diols, forming cyclic boronate esters.[11]

The introduction of the N-(3-chlorophenyl)sulfamoyl group at the para-position has a profound, predictable effect. As a potent electron-withdrawing group, it pulls electron density away from the boronic acid, stabilizing the anionic boronate conjugate base. This stabilization lowers the energy required for ionization, resulting in a significantly lower pKa compared to unsubstituted phenylboronic acid.[3] A lower pKa is highly advantageous for applications at or near physiological pH (7.4), as a greater fraction of the molecule will exist in the diol-receptive boronate form.[3][10]

References

- 1. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

The Art of Inhibition: A Technical Guide to the Mechanism of Action of Boronic Acid-Based Enzyme Inhibitors

Introduction: The Rise of the Boron Warhead in Drug Discovery

In the landscape of modern pharmacology, the pursuit of highly specific and potent enzyme inhibitors is a perpetual frontier. Among the diverse chemical scaffolds employed, boronic acids have emerged as a uniquely versatile and powerful class of "warheads" for inactivating pathogenic enzymes. Their journey from chemical curiosities to blockbuster drugs, such as the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam, underscores their profound clinical impact.[1][2][3][4] This guide provides an in-depth exploration of the fundamental mechanisms that govern the inhibitory action of boronic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuanced chemistry of the boron atom, the kinetics of enzyme-inhibitor interactions, and the structural basis for their remarkable efficacy, providing a comprehensive understanding of this critical class of therapeutic agents.

Core Mechanism: The Boron Atom's Unique Chemistry

The inhibitory prowess of boronic acids stems from the unique electronic properties of the boron atom. In its ground state, the boron in a boronic acid exists in a trigonal planar geometry with sp2 hybridization, possessing a vacant p-orbital.[5][6] This electron-deficient nature makes the boron atom a potent Lewis acid, readily accepting a pair of electrons from a nucleophile.[6] It is this fundamental reactivity that orchestrates the inhibition of a wide array of enzymes, particularly hydrolases such as serine and threonine proteases.

The canonical mechanism of inhibition involves a nucleophilic attack on the boron atom by a catalytic residue in the enzyme's active site, most commonly a serine or threonine hydroxyl group.[7][8][9] This interaction leads to a change in the boron's hybridization from sp2 to a tetrahedral sp3 state, forming a stable, yet reversible, covalent adduct.[5][6][10] This tetrahedral intermediate is often a high-fidelity mimic of the transition state of the natural enzymatic reaction, leading to potent inhibition.[11][12][13][14]

The reversibility of this covalent bond is a key feature, offering a balance between potent target engagement and reduced potential for off-target toxicity that can be associated with irreversible inhibitors.[7][9] The strength and kinetics of this interaction are influenced by several factors, including the pH of the environment and the electronic properties of the substituents on the boronic acid.[15][16]

Visualizing the Core Mechanism: Boronic Acid Inhibition of a Serine Protease

The following diagram illustrates the fundamental steps of boronic acid-mediated inhibition of a serine protease, highlighting the change in boron hybridization.

Caption: Boronic acid inhibitor forming a reversible covalent bond with a serine residue.

Classes of Boronic Acid Inhibitors and Their Targets

The versatility of the boronic acid warhead has led to its incorporation into inhibitors targeting a diverse range of enzymes critical in various diseases.

Proteasome Inhibitors: A Paradigm Shift in Cancer Therapy

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[3][17] Boronic acid-based inhibitors, such as bortezomib and ixazomib, are potent and selective inhibitors of the 26S proteasome.[3][8] The mechanism involves the boron atom forming a covalent adduct with the N-terminal threonine residue in the proteasome's active site.[4][8] This inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancerous cells.[17][18][19]

Serine Protease Inhibitors: Targeting a Broad Enzyme Family

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood coagulation and inflammation. Peptidic boronic acids are highly effective inhibitors of serine proteases, acting as transition-state analogs.[7][12][20] The peptide backbone of the inhibitor provides specificity for the target protease by interacting with the enzyme's substrate-binding pockets, while the boronic acid warhead forms a covalent bond with the catalytic serine.[20] This strategy has been successfully employed to develop inhibitors for targets like the malaria parasite egress serine protease SUB1.[7]

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a major driver of antibiotic resistance. Boronic acid-based β-lactamase inhibitors, such as vaborbactam, have been developed to counteract this threat.[2][11][21] Vaborbactam, a cyclic boronic acid, effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[11][21][22] The cyclic structure contributes to its high affinity, and it forms a reversible covalent bond with the active site serine, protecting co-administered β-lactam antibiotics from degradation.[11][21][23]

Experimental Characterization of Boronic Acid Inhibitors

A rigorous and multi-faceted experimental approach is essential to fully elucidate the mechanism of action of boronic acid inhibitors.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of an inhibitor. For boronic acid inhibitors, which often exhibit time-dependent inhibition, a detailed kinetic analysis is crucial.

Step-by-Step Protocol for Kinetic Analysis of a Boronic Acid Inhibitor:

-

Initial Velocity Assays:

-

Objective: To determine the initial mode of inhibition (e.g., competitive, non-competitive).

-

Procedure:

-

Prepare a series of substrate concentrations bracketing the Michaelis-Menten constant (Km).

-

For each substrate concentration, measure the initial reaction velocity in the absence and presence of multiple, fixed concentrations of the boronic acid inhibitor.

-

Incubate the enzyme and inhibitor for a very short period before adding the substrate to minimize the formation of the covalent adduct.

-

Plot the data using a Lineweaver-Burk or other suitable plot to determine the apparent Km and Vmax values.

-

-

Causality: This initial assessment helps to understand if the inhibitor binds to the free enzyme or the enzyme-substrate complex, providing a preliminary mechanistic insight.

-

-

Time-Dependent Inhibition Assays:

-

Objective: To characterize the kinetics of covalent bond formation.

-

Procedure:

-

Pre-incubate the enzyme with a range of inhibitor concentrations for varying periods.

-

Initiate the reaction by adding a saturating concentration of the substrate.

-

Measure the enzymatic activity at each time point.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (k_obs).

-

Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).

-

-

Causality: This protocol directly measures the rate of covalent modification, a hallmark of many boronic acid inhibitors, and provides quantitative measures of their potency and binding affinity.

-

Data Presentation: Kinetic Parameters of Boronic Acid Inhibitors

| Inhibitor | Target Enzyme | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Reference |

| Vaborbactam | KPC-2 | 69 | - | - | [11] |

| Bortezomib | 26S Proteasome | - | - | - | [3][17] |

| Peptidic Boronic Acid | PfSUB1 | Nanomolar range | - | - | [7] |

Structural Biology: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for obtaining high-resolution structural information about the interaction between a boronic acid inhibitor and its target enzyme.

Workflow for X-ray Crystallographic Analysis:

Caption: A streamlined workflow for determining the crystal structure of an enzyme-boronic acid inhibitor complex.

Structural studies provide invaluable insights into the specific interactions that govern inhibitor binding and selectivity. For instance, X-ray crystallography has been instrumental in visualizing the tetrahedral adduct formed between boronic acid inhibitors and the active site residues of serine proteases and β-lactamases.[24][25][26][27][28][29][30] These structures reveal the precise hydrogen bonding networks and hydrophobic interactions that contribute to the inhibitor's affinity and can guide the rational design of more potent and selective compounds.[26]

Conclusion: The Future of Boronic Acid-Based Drug Design

Boronic acid-based inhibitors represent a mature yet continually evolving class of therapeutics. Their unique mechanism of action, centered on the reversible covalent inhibition of key enzymatic targets, has proven to be a highly successful strategy in drug discovery. A deep understanding of the underlying chemical principles, coupled with rigorous experimental characterization through enzyme kinetics and structural biology, is paramount for the continued development of novel and improved boronic acid-based drugs. As our knowledge of disease pathways expands, the rational design of boronic acid inhibitors will undoubtedly lead to new therapeutic interventions for a wide range of human diseases, from infectious diseases to cancer.

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 6. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vaborbactam - Wikipedia [en.wikipedia.org]

- 12. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1250. Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hasyweb.desy.de [hasyweb.desy.de]

- 27. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(N-(3-chlorophenyl)sulfamoyl)phenylboronic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional compound incorporating both a sulfonamide and a boronic acid moiety, its unambiguous identification and purity assessment are paramount for reliable downstream applications. This document outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for scientists engaged in the synthesis and application of this and structurally related molecules.

Introduction: Unveiling the Molecular Architecture

This compound is a compound that bridges two important classes of organic molecules: sulfonamides, which are renowned for their diverse pharmacological activities, and boronic acids, which are versatile building blocks in organic synthesis and sensor technology. The synergy of these two functional groups within a single molecular framework opens up exciting possibilities for the development of novel therapeutic agents and functional materials.

The precise arrangement of atoms and functional groups in this compound dictates its chemical reactivity, biological activity, and material properties. Therefore, a rigorous and multi-faceted approach to its structural elucidation is not merely a procedural formality but a critical prerequisite for meaningful scientific investigation. Spectroscopic techniques, namely NMR, IR, and MS, provide a powerful triumvirate of analytical methods to probe the molecular structure at different levels, from the connectivity of atoms to the nature of chemical bonds and the overall molecular mass.

This guide is structured to provide both a theoretical foundation and practical guidance for the spectroscopic analysis of this target molecule. By understanding the principles behind each technique and the expected spectral signatures, researchers can confidently verify the identity and purity of their synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic protons ortho to the boronic acid group |

| ~7.8 | d | 2H | Aromatic protons meta to the boronic acid group |

| ~7.3-7.4 | m | 1H | Aromatic proton on the chlorophenyl ring |

| ~7.2-7.3 | m | 2H | Aromatic protons on the chlorophenyl ring |

| ~7.1 | m | 1H | Aromatic proton on the chlorophenyl ring |

| ~10.5 | br s | 1H | Sulfonamide N-H proton |

| ~8.2 | br s | 2H | Boronic acid B(OH)₂ protons |

Note: Predicted chemical shifts are generated using standard NMR prediction software and may vary slightly from experimental values depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~140-145 | Aromatic carbon attached to the sulfonamide group |

| ~135-140 | Aromatic carbon attached to the boronic acid group |

| ~130-135 | Aromatic carbons on the chlorophenyl ring |

| ~125-130 | Aromatic carbons on the phenylboronic acid ring |

| ~120-125 | Aromatic carbons on the chlorophenyl ring |

Note: The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

For organoboron compounds, ¹¹B NMR is a crucial technique that provides direct information about the coordination and chemical environment of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization and substituents on the boron atom. For this compound, a single, relatively broad signal is expected in the region of δ 25-35 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar (sp²) boronic acid.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often a good choice for sulfonamides due to its ability to solubilize the compound and slow down the exchange of the N-H proton.

-

Cap the NMR tube and gently agitate to ensure complete dissolution. Mild heating or sonication may be applied if necessary.

-

To overcome potential issues with the oligomerization of boronic acids, which can lead to broad and poorly resolved spectra, acquiring the spectrum in a coordinating solvent like d₄-methanol can be beneficial. This will break up the boroxine trimers, although the B-OH proton signals will be lost due to solvent exchange.[1]

Instrumental Parameters:

-